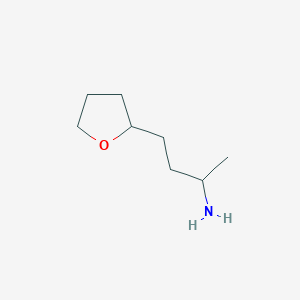

4-(Oxolan-2-yl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxolan-2-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(9)4-5-8-3-2-6-10-8/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLKXPGCAFBANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxolan 2 Yl Butan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. nih.gov For 4-(Oxolan-2-yl)butan-2-amine, the most logical disconnection is at the carbon-nitrogen bond of the amine, a common strategy for amine synthesis. This leads to the precursor ketone, 4-(Oxolan-2-yl)butan-2-one, and an ammonia (B1221849) equivalent. This approach points towards a reductive amination as a key final step in the synthesis.

Further disconnection of the ketone precursor, 4-(Oxolan-2-yl)butan-2-one, can be envisioned through a C-C bond cleavage. One strategic disconnection is between the C2 and C3 carbons of the butane (B89635) chain, which suggests a coupling reaction between a two-carbon nucleophile (e.g., an acetate (B1210297) enolate equivalent) and a two-carbon electrophile derived from the oxolane ring. Alternatively, disconnection at the bond connecting the oxolane ring and the butane chain points to the use of a substituted butanone fragment and a precursor to the tetrahydrofuran (B95107) ring.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Precursors | Synthetic Strategy Implied |

| C-N Bond | 4-(Oxolan-2-yl)butan-2-one, Ammonia | Reductive Amination |

| C2-C3 Bond (Butane Chain) | Oxolane-derived electrophile, Acetate enolate equivalent | Alkylation/Coupling |

| Oxolane-Butane Bond | Substituted butanone, Tetrahydrofuran precursor | Grignard/Organolithium addition |

Stereoselective Synthesis of this compound

The presence of at least two stereocenters in this compound (one at the amine-bearing carbon and one at the C2 position of the oxolane ring) necessitates stereoselective synthetic methods to obtain specific stereoisomers.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the formation of chiral molecules with high enantioselectivity. nih.gov For the synthesis of this compound, asymmetric catalysis can be applied at the key C-N bond-forming step.

Asymmetric Reductive Amination: This is the most direct approach, converting the prochiral ketone, 4-(Oxolan-2-yl)butan-2-one, directly to the chiral amine. This can be achieved using transition metal catalysts with chiral ligands. For instance, iridium and ruthenium complexes bearing chiral phosphine (B1218219) or diamine ligands have been successfully employed in the asymmetric hydrogenation of imines and the direct asymmetric reductive amination of ketones. nih.govkanto.co.jp The use of a chiral catalyst, such as an Iridium-PSA complex, in combination with an amine source, could provide a direct route to enantiomerically enriched this compound. kanto.co.jp

Table 2: Examples of Chiral Catalysts for Asymmetric Reductive Amination

| Catalyst Type | Metal | Chiral Ligand Example | Application |

| Hydrogenation Catalyst | Iridium (Ir) | Chiral Phosphoramidites, f-Binaphane | Asymmetric Hydrogenation of Imines |

| Transfer Hydrogenation | Ruthenium (Ru) | TsDPEN, Chiral N-(2-Picolyl)sulfonamidato | Asymmetric Reductive Amination of Ketones |

| Biocatalyst | N/A | Transaminase (TAm) | Asymmetric Amination of Ketones |

Chiral Pool Approaches Utilizing Oxolane and Butane Precursors

The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials in synthesis. nih.gov For this compound, γ-butyrolactone, a simple and inexpensive lactone, is an attractive chiral pool starting material for the oxolane portion of the molecule. google.comwikipedia.org

A potential route could involve the asymmetric reduction of a suitable precursor to form a chiral γ-butyrolactone derivative. This could then be elaborated to introduce the butan-amine side chain. For instance, biocatalytic methods using ketoreductases can produce chiral 2-hydroxy-4-butyrolactone derivatives with high stereoselectivity. nih.gov These can then be chemically modified to achieve the target structure.

Diastereoselective Synthetic Routes

When a chiral starting material is used, the introduction of a new stereocenter can be controlled by the existing one, leading to a diastereoselective reaction. If a chiral, enantiopure form of a precursor like 2-substituted tetrahydrofuran is used, the subsequent introduction of the amino group can be directed to form one diastereomer preferentially over the other.

For example, nucleophilic addition to a chiral aldehyde or ketone derived from a chiral tetrahydrofuran precursor can proceed with facial selectivity, governed by models such as Cram's rule or the Felkin-Anh model. rsc.org This strategy would be particularly effective if the side chain is built up from a chiral oxolane-containing starting material.

Enantioselective Reductions and Aminations

Enantioselective reduction of the ketone precursor, 4-(Oxolan-2-yl)butan-2-one, to the corresponding chiral alcohol, 4-(Oxolan-2-yl)butan-2-ol, is a viable strategy. The resulting alcohol can then be converted to the amine via methods such as the Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source, which typically proceeds with inversion of stereochemistry.

Biocatalysis offers a powerful tool for this transformation. Transaminases (TAs) are enzymes that can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. tdx.cat Using 4-(Oxolan-2-yl)butan-2-one as a substrate with a suitable ω-transaminase and an amino donor like alanine (B10760859) could provide a direct and green route to a specific enantiomer of this compound. tdx.cat

Non-Stereoselective Synthetic Routes and Optimization

In cases where a racemic or diastereomeric mixture of this compound is acceptable, or if subsequent resolution is planned, non-stereoselective routes are often more straightforward and scalable.

The most common non-stereoselective approach is the direct reductive amination of 4-(Oxolan-2-yl)butan-2-one. masterorganicchemistry.com This is typically a one-pot reaction where the ketone is mixed with an amine source (like ammonia or ammonium (B1175870) salts) and a reducing agent. organic-chemistry.org

A relevant study details the synthesis of N-(4-(tetrahydrofuran-2-yl)butan-2-yl)butan-1-amine from (E)-4-(furan-2-yl)but-3-en-2-one. amazonaws.com This multi-step process involves:

Aldol condensation to form the furan-containing enone.

A one-pot reaction involving reductive amination with butylamine (B146782) and hydrogenation of the furan (B31954) ring to a tetrahydrofuran ring over a palladium catalyst.

Adapting this for the primary amine would involve using ammonia as the amine source. The reaction conditions, such as hydrogen pressure, temperature, catalyst loading, and solvent, can be optimized to maximize the yield and selectivity towards the desired primary amine. amazonaws.com Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). masterorganicchemistry.comsynplechem.com

Table 3: Reaction Parameters for Optimization of Reductive Amination

| Parameter | Range/Options | Effect on Reaction |

| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Selectivity, Reactivity with ketone vs. imine |

| Catalyst (for H₂) | Pd/C, PtO₂, Raney Ni | Activity, Selectivity for ring hydrogenation |

| Amine Source | Ammonia, Ammonium acetate, Ammonium formate | Reactivity, Equilibrium of imine formation |

| Solvent | Methanol, Ethanol, THF, Dichloromethane | Substrate solubility, Reaction rate |

| Temperature | Room Temperature to Reflux | Reaction rate, Side product formation |

| Pressure (for H₂) | 1-50 bar | Rate of hydrogenation |

Optimization would focus on maximizing the conversion of the ketone while minimizing side reactions, such as the reduction of the ketone to the alcohol or the formation of secondary and tertiary amines. organic-chemistry.org

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines. masterorganicchemistry.com This strategy is particularly well-suited for the preparation of this compound from its corresponding ketone precursor, 4-(Oxolan-2-yl)butan-2-one. evitachem.com The process involves two main steps: the formation of an imine or enamine intermediate followed by its reduction to the target amine. libretexts.org

The initial step is the condensation reaction between the carbonyl group of 4-(Oxolan-2-yl)butan-2-one and an ammonia source. d-nb.info This reaction forms a transient imine intermediate. The second step is the in-situ reduction of this imine. masterorganicchemistry.com Several reducing agents can be employed for this transformation, each with specific advantages.

Commonly used reducing agents include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is selective for the reduction of the protonated imine over the ketone, allowing for a one-pot reaction where the ketone, amine source, and reducing agent are mixed. masterorganicchemistry.comlibretexts.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is highly effective for reductive aminations and is often preferred in modern synthesis due to concerns about cyanide waste streams. masterorganicchemistry.com

Catalytic Hydrogenation : The imine can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. libretexts.org This method is atom-economical but may require specialized equipment for handling hydrogen gas.

The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the reaction's efficiency and selectivity. For instance, the use of a Lewis acid like Ti(OiPr)₄ can activate the ketone towards amine addition. masterorganicchemistry.com Furthermore, biocatalytic approaches using amine dehydrogenases (AmDHs) represent a green alternative, offering high enantioselectivity for the synthesis of chiral amines. whiterose.ac.uk

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Considerations |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction; allows for one-pot synthesis. masterorganicchemistry.com | Toxic cyanide byproduct. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective, less toxic than NaBH₃CN. masterorganicchemistry.com | Moisture sensitive. |

| Catalytic Hydrogenation (H₂/Catalyst) | High atom economy; clean reaction. | Requires pressure equipment; may reduce other functional groups. |

| Iron Catalysts | Earth-abundant metal; can be reusable. d-nb.info | May require high temperatures and pressures. d-nb.info |

| Amine Dehydrogenases (Biocatalyst) | High enantioselectivity; green conditions. whiterose.ac.ukrsc.org | Enzyme stability and substrate scope can be limiting. |

Coupling Reactions Involving Oxolane and Butane Fragments

The construction of the carbon skeleton of this compound can also be achieved through various cross-coupling reactions. These methods offer a modular approach, allowing for the connection of separate oxolane and butane-containing fragments. While direct examples for this specific molecule are not prevalent, established coupling methodologies can be readily adapted.

For instance, a Suzuki coupling reaction could be envisioned between an oxolane-containing boronic acid or ester and a butane fragment bearing a halide or triflate and a protected amine group. beilstein-journals.org The reaction is typically catalyzed by a palladium complex and allows for the formation of a key C-C bond.

Alternatively, C-N bond formation can be achieved via methods like the Buchwald-Hartwig amination . This would involve coupling a functionalized oxolane-butane precursor (e.g., a halide) with an amine source. More contemporary methods include iron-catalyzed C-N coupling reactions, which offer a more sustainable alternative to palladium-based systems. acs.orgacs.org These reactions can tolerate a wide range of functional groups, making them suitable for complex molecule synthesis.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single synthetic operation. aablocks.com This approach enhances efficiency and atom economy, aligning with the principles of green chemistry. frontiersin.org

For the synthesis of this compound and its analogs, a Strecker reaction could be a viable MCR strategy. The classical Strecker synthesis involves the reaction of an aldehyde or ketone, an amine, and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to an amino acid or reduced to a 1,2-diamine. nih.gov A modified Strecker approach could hypothetically involve:

4-(Oxolan-2-yl)butanal (the aldehyde analog of the ketone).

Ammonia as the amine source.

A cyanide source like trimethylsilyl cyanide (TMSCN) .

The resulting α-aminonitrile could then be further manipulated to yield the desired product structure. Other notable MCRs, such as the Ugi and Passerini reactions, provide versatile platforms for generating diverse libraries of amine-containing compounds and could be adapted for the synthesis of analogs by varying the input components. nih.govscielo.br

Functionalization and Derivatization during Synthesis

The presence of two distinct functional groups—a primary amine and a cyclic ether—in this compound necessitates careful control during synthetic operations to achieve selective modifications.

Chemoselective Transformations of Amine and Ether Functionalities

The amine and ether groups exhibit different chemical reactivities, which can be exploited for chemoselective transformations. The primary amine is a potent nucleophile and a base, while the tetrahydrofuran (ether) functionality is comparatively inert, acting as a weak Lewis base.

Amine Functionalization : The amine group can be selectively acylated, sulfonated, or alkylated under standard conditions without affecting the ether linkage. For example, reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base will readily form the corresponding amide.

Ether Functionalization : The THF ring is generally stable to most reagents that react with the amine. Ring-opening of the ether requires harsh conditions, such as strong protic or Lewis acids, which would also protonate the amine, rendering it unreactive as a nucleophile but susceptible to other transformations.

This inherent difference in reactivity generally allows for selective functionalization of the amine group in the presence of the ether.

Protecting Group Strategies for Selective Synthesis

When chemoselectivity is insufficient, or when reactions must be performed that are incompatible with a free amine, protecting group strategies become essential. organic-chemistry.orgnumberanalytics.com A protecting group temporarily masks a functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. pressbooks.pub

For the amine functionality in this compound, carbamate-based protecting groups are most common due to their ease of installation, stability, and selective removal. masterorganicchemistry.com

Key protecting groups for amines include:

tert-Butoxycarbonyl (Boc) : Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z) : Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (H₂/Pd-C), a method that generally does not affect the THF ether. masterorganicchemistry.com

Fluorenylmethyloxycarbonyl (Fmoc) : This group is stable to acidic conditions but is readily removed by treatment with a mild base, such as piperidine.

The use of an orthogonal protecting group strategy , where different protecting groups can be removed under distinct conditions, allows for highly complex and selective synthetic routes. organic-chemistry.org For example, a Boc-protected amine can be deprotected without affecting a Cbz-protected amine in the same molecule.

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Structure | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Boc-NHR | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). masterorganicchemistry.com |

| Carboxybenzyl (Cbz) | Cbz-NHR | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C). masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-NHR | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine). organic-chemistry.org |

| Trityl (Tr) | Tr-NHR | Trityl chloride | Mild acid, hydrogenolysis. libretexts.org |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. beilstein-journals.orgresearchgate.net

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and MCRs are excellent examples of atom-economical processes. frontiersin.org

Use of Catalysis : Employing catalytic reagents (including biocatalysts) over stoichiometric reagents reduces waste. d-nb.infobeilstein-journals.org For instance, using a reusable iron catalyst for reductive amination or an amine dehydrogenase enzyme are greener alternatives to hydride reagents. d-nb.inforsc.org

Safer Solvents and Auxiliaries : Minimizing the use of volatile organic compounds (VOCs) and exploring safer alternatives like water, supercritical fluids, or ionic liquids. dokumen.pub Biocatalytic reductive aminations can often be performed in aqueous buffer solutions. whiterose.ac.uk

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. beilstein-journals.org The development of highly active catalysts can help lower the energy requirements of synthetic transformations.

Use of Renewable Feedstocks : Investigating synthetic pathways that start from renewable resources, such as biomass-derived chemicals. dokumen.pub The oxolane (THF) ring, for example, can potentially be derived from furfural (B47365), a biomass platform chemical.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Design syntheses to minimize waste from the outset. |

| Atom Economy | Utilize multi-component reactions or catalytic cycles. frontiersin.org |

| Less Hazardous Synthesis | Replace toxic reagents like NaBH₃CN with milder alternatives like NaBH(OAc)₃. masterorganicchemistry.com |

| Safer Solvents | Use water or other benign solvents for enzymatic or catalytic steps. whiterose.ac.uk |

| Energy Efficiency | Develop catalysts that operate at ambient temperature and pressure. beilstein-journals.org |

| Renewable Feedstocks | Source starting materials like furfural (for the oxolane ring) from biomass. |

| Reduce Derivatives | Avoid unnecessary protecting group steps by using chemoselective reactions. organic-chemistry.org |

| Catalysis | Prefer catalytic reagents (e.g., metal catalysts, enzymes) over stoichiometric ones. rsc.org |

Solvent-Free and Aqueous Medium Reactions

The use of volatile organic solvents (VOCs) in chemical synthesis poses significant environmental and safety hazards. Consequently, a major thrust in green chemistry is the transition to solvent-free conditions or the use of water as a reaction medium. The synthesis of this compound via reductive amination of its precursor, 4-(Oxolan-2-yl)butan-2-one, is a prime candidate for such an approach.

Solvent-free reductive amination can be achieved using reagents like sodium borohydride activated by a solid acid catalyst. primescholars.com This method eliminates the need for a solvent, thereby reducing waste and simplifying product isolation. For instance, a general procedure involves the direct reaction of a ketone with an amine and a reducing agent under neat conditions, often with mild heating. amazonaws.com

Alternatively, conducting the reaction in an aqueous medium offers a safe and environmentally friendly alternative. Reductive amination in water has been successfully demonstrated for various ketones and amines. amazonaws.comrsc.org The use of nanomicelles in water can create hydrophobic cores where the reaction between the ketone and amine can proceed efficiently, catalyzed by agents like palladium on carbon (Pd/C) with a silane (B1218182) reducing agent. amazonaws.com Furthermore, iron-catalyzed reductive amination of ketones to primary amines has been effectively carried out using aqueous ammonia as the nitrogen source, highlighting the potential for water-based systems. jocpr.comrsc.org The synthesis of related tetrahydrofuran (THF)-derived amines has also been reported in alcoholic solvents like ethanol, which is considered a greener solvent than many conventional alternatives. amazonaws.com

Table 1: Comparison of Reaction Media for Reductive Amination

| Reaction Medium | Advantages | Disadvantages | Catalyst Examples |

| Solvent-Free | Reduced waste, simplified workup, lower cost. | Potential for high viscosity, heat transfer issues. | Sodium borohydride/Boric acid amazonaws.com |

| Aqueous | Safe, environmentally benign, low cost. | Poor solubility of some organic substrates. | Pd/C in nanomicelles amazonaws.com, Iron complexes jocpr.comrsc.org |

| Ethanol | Renewable resource, lower toxicity than many solvents. | Flammable, requires removal and recycling. | Ruthenium/Carbon (Ru/C) rsc.org |

Catalytic Methodologies for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity and efficiency, which in turn minimizes waste. The synthesis of this compound can benefit significantly from the use of advanced catalytic systems that are both active and recyclable.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing catalyst waste and contamination of the product. For the reductive amination of ketones, catalysts based on abundant and less toxic metals are preferred. For example, iron-based catalysts on supports like nitrogen-doped silicon carbide have shown high activity and reusability for the synthesis of primary amines from ketones using aqueous ammonia. jocpr.comrsc.org Nickel nanoparticles have also been employed for transfer hydrogenation from isopropanol (B130326) in the reductive amination of aldehydes, a method that can be extended to ketones. amazonaws.com

Homogeneous catalysts, while sometimes more challenging to separate, can offer superior activity and selectivity under mild conditions. Iridium complexes, for instance, have been used for the direct reductive amination of ketones under hydrogen pressure, a process with 100% atom economy where water is the only byproduct. chemmethod.com Rhodium and platinum catalysts on carbon supports have also demonstrated high conversion and selectivity in the reductive amination for the synthesis of related β-adrenergic drugs under mild conditions. nih.gov The development of biocatalysts, such as imine reductases and amine dehydrogenases, represents a frontier in catalytic green chemistry, offering high enantioselectivity for the synthesis of chiral amines. chemrxiv.org

Table 2: Catalytic Systems for Reductive Amination of Ketones

| Catalyst Type | Metal/Active Species | Support/Ligand | Key Advantages |

| Heterogeneous | Iron (Fe) | N-doped SiC | Earth-abundant metal, reusable, effective in water. jocpr.comrsc.org |

| Palladium (Pd) | Carbon | Widely used, effective for hydrogenation. amazonaws.com | |

| Platinum (Pt), Rhodium (Rh) | Carbon | High activity and selectivity. nih.gov | |

| Homogeneous | Iridium (Ir) | Picolinamide (B142947) ligands | High atom economy, mild conditions. chemmethod.com |

| Cobalt (Co) | Triphos ligands | Use of an earth-abundant metal. evitachem.com | |

| Biocatalyst | Imine Reductase (IRED) | - | High enantioselectivity, mild aqueous conditions. chemrxiv.org |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com A reaction with high atom economy generates minimal waste. The ideal synthesis of this compound from 4-(Oxolan-2-yl)butan-2-one would proceed with 100% atom economy.

The direct reductive amination of a ketone with ammonia and hydrogen gas represents a highly atom-economical route, as all reactant atoms are, in principle, incorporated into the final product and water.

Reaction: C₈H₁₄O₂ (4-(Oxolan-2-yl)butan-2-one) + NH₃ + H₂ → C₈H₁₇NO (this compound) + H₂O

In this ideal catalytic reaction, the only byproduct is water. chemmethod.com The percentage atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Molecular Weight of C₈H₁₇NO = 143.23 g/mol

Molecular Weight of C₈H₁₄O₂ = 142.19 g/mol smolecule.com

Molecular Weight of NH₃ = 17.03 g/mol

Molecular Weight of H₂ = 2.02 g/mol

% Atom Economy = (143.23 / (142.19 + 17.03 + 2.02)) x 100 ≈ 88.8%

By focusing on catalytic routes that utilize simple, low-molecular-weight reagents like H₂ and NH₃, the synthesis of this compound can be aligned with the principles of green chemistry, minimizing waste and maximizing resource utilization.

Chemical Reactivity and Mechanistic Investigations of 4 Oxolan 2 Yl Butan 2 Amine

Reactivity of the Amine Moiety

The nitrogen atom in 4-(Oxolan-2-yl)butan-2-amine possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile. This inherent reactivity is central to its chemical character.

As a secondary amine, this compound readily participates in reactions with a wide range of electrophiles. msu.edu The nitrogen's lone pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Key electrophilic reactions include:

Alkylation: Reaction with alkyl halides (R-X) via an S_N2 mechanism can introduce an additional alkyl group, yielding a tertiary amine. Polyalkylation is a potential side reaction, which can lead to the formation of a quaternary ammonium (B1175870) salt if excess alkylating agent is used. mnstate.edu

Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of amides. This reaction is typically rapid and is often used as a method for amine protection or for synthesizing more complex molecules. eopcw.com

Reaction with Carbonyls: It can react with aldehydes or ketones in a nucleophilic addition-elimination sequence to form iminium ions, which can be subsequently reduced to tertiary amines. mnstate.edu

The nucleophilicity of the amine is enhanced by the electron-donating nature of the attached alkyl groups, making it more reactive than primary amines in some contexts, although steric hindrance can play a moderating role. msu.edu

To prevent the amine from undergoing unwanted reactions during a multi-step synthesis, it is often necessary to "protect" it by converting it into a less reactive functional group. Carbamates are the most common protecting groups for amines. masterorganicchemistry.comchemistrysteps.com

Protection: The most widely used protecting group is the tert-butyloxycarbonyl (Boc) group. The amine is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, followed by the elimination of a tert-butoxide group and a molecule of carbon dioxide. masterorganicchemistry.comchemistrysteps.com

Deprotection: The Boc group is valued for its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. fishersci.co.uk Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation, which subsequently decomposes. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine. masterorganicchemistry.comchemistrysteps.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | masterorganicchemistry.comfishersci.co.uk |

| Carbobenzoxy | Cbz or Z | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | masterorganicchemistry.com |

The basicity of the amine moiety allows it to readily react with both inorganic and organic acids to form the corresponding ammonium salts. evitachem.com This reaction is a simple acid-base neutralization and is often used to improve the water solubility and crystalline nature of the amine-containing compound. For instance, treatment with hydrochloric acid (HCl) would yield 4-(oxolan-2-yl)butan-2-aminium chloride.

Derivatization reactions extend beyond simple salt formation and are crucial for creating new chemical entities with specific properties. These reactions leverage the amine's nucleophilicity.

| Reaction Type | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide | Creates stable, often crystalline, derivatives; can also serve as a protecting group. | eopcw.com |

| Urea Formation | Isocyanate (R-NCO) | Urea | Builds larger molecular frameworks. | beilstein-journals.org |

| Carbamate Formation | Chloroformate (e.g., CbzCl) | Carbamate | Used for protection or as prodrug moieties. | google.com |

Reactivity of the Oxolane Ring

The oxolane (tetrahydrofuran, THF) ring is a cyclic ether, which is generally unreactive and is often used as a stable, non-protic solvent in organic synthesis. However, under specific and typically harsh conditions, it can undergo ring-opening reactions.

The cleavage of the C-O bond in the oxolane ring requires the activation of the ether oxygen. This is most commonly achieved with strong acids or certain Lewis acids. mdpi.com

Acid-Catalyzed Ring-Opening: The mechanism begins with the protonation of the ether oxygen by a strong acid (e.g., HBr, HI). This converts the hydroxyl group into a good leaving group (water). A subsequent S_N2 attack by a nucleophile (such as the conjugate base of the acid) on one of the α-carbons leads to the cleavage of a C-O bond and the formation of a halo-alcohol. uq.edu.au For this compound, this would result in a di-functionalized linear chain.

Lewis Acid-Initiated Ring-Opening: Potent Lewis acids can coordinate to the ether oxygen, polarizing the C-O bond and making the α-carbons susceptible to nucleophilic attack. mdpi.com For example, some metal triflates and metal halides have been shown to catalyze the acylative cleavage of THF, where an acyl halide or anhydride (B1165640) acts as both the activator and the nucleophile source. mdpi.com

| Catalyst/Reagent Type | Example | General Mechanism | Reference |

|---|---|---|---|

| Strong Brønsted Acids | HBr, HI, H₂SO₄ | Oxygen protonation followed by nucleophilic attack. | uq.edu.au |

| Lewis Acids | RE(OTf)₃, MoCl₅, SmI₂ | Coordination to oxygen, activating α-carbons for nucleophilic attack. | mdpi.com |

| Organometallic Reagents | Frustrated Lewis Pairs (FLPs) | Activation via simultaneous interaction with Lewis acid and Lewis base. | mdpi.com |

The parent compound, this compound, is entirely aliphatic and thus cannot undergo electrophilic aromatic substitution (EAS). However, if an aromatic ring were incorporated into the structure, creating an analog such as N-(4-(oxolan-2-yl)butan-2-yl)aniline, this reaction class would become relevant.

C-H Functionalization of the Oxolane System

The direct functionalization of carbon-hydrogen (C-H) bonds on the oxolane ring of this compound represents a modern and efficient strategy for molecular diversification. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from extensive research on tetrahydrofuran (B95107) (THF) and its derivatives. The C-H bonds on the oxolane ring are not equal in reactivity; the α-hydrogens adjacent to the ring oxygen (at the C5 position) are particularly activated and susceptible to abstraction due to the electron-withdrawing nature of the oxygen and the stability of the resulting radical or organometallic intermediate.

Various catalytic systems have been developed for the C-H functionalization of cyclic ethers. Photoredox catalysis, using catalysts like iridium or ruthenium complexes, can generate a radical at the C5 position of the oxolane ring, which can then engage in coupling reactions with a range of partners. Another powerful approach involves hydrogen atom transfer (HAT) catalysis, often employing iron or copper catalysts, to achieve similar transformations under milder conditions.

In the context of this compound, the primary amine group on the side chain could potentially act as an internal directing group, influencing the regioselectivity of the C-H functionalization. However, it could also compete as a substrate for the catalyst. Therefore, protection of the amine group, for instance as an amide or carbamate, would likely be necessary to selectively target the oxolane ring. The protected amine could then serve as a more effective directing group to favor functionalization at the C5 position.

Table 1: Potential Methods for C-H Functionalization of the Oxolane Ring

| Catalytic System | Reaction Type | Potential Coupling Partner | Key Features |

| Iridium Photoredox | Radical Addition | Electron-deficient alkenes | Mild conditions, high functional group tolerance. |

| Iron-HAT Catalysis | C-C Coupling | Organoboron reagents | Utilizes earth-abundant metals, good regioselectivity for α-ethers. |

| Palladium Catalysis | Mizoroki-Heck Reaction | Alkenes | Requires a directing group and oxidant, well-established for C-H activation. |

| Rhodium Catalysis | C-H Amination | Dioxazolones, Sulfonyl Azides | Direct introduction of nitrogen-containing functional groups. |

Reactivity of the Butane (B89635) Chain and Stereocenters

The butane chain of this compound contains a key stereocenter at the C2 position, which bears the amine group. This chiral center is pivotal, as it can direct the stereochemical outcome of subsequent transformations on the alkyl skeleton.

Stereoselective Transformations at the Butane Skeleton

The existing chirality at C2 makes stereoselective modifications of the butane chain a highly viable synthetic avenue. One of the primary approaches involves substrate-controlled diastereoselective reactions, where the stereocenter at C2 influences the facial selectivity of reactions at adjacent positions. For example, the reduction of a ketone installed at the C3 position would likely proceed with a high degree of diastereoselectivity, governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and reagents used.

Furthermore, the amine group itself can be a handle for stereoselective transformations. For instance, dynamic kinetic resolution (DKR) could be employed in the acylation or alkylation of the amine. In a DKR process, a chiral catalyst would selectively react with one enantiomer of a racemizing intermediate, theoretically allowing for the conversion of a racemic mixture of the amine into a single diastereomer of the product.

Regioselective Functionalization of the Alkyl Chain

Achieving regioselective functionalization of the C-H bonds along the butane chain is a significant challenge due to their similar electronic properties. However, modern catalytic methods, particularly those involving directing groups, offer powerful solutions. The amine group at C2, or a modified version of it (e.g., an amide or a picolinamide), can serve as an effective directing group to steer a transition metal catalyst to a specific C-H bond.

For instance, palladium-catalyzed C-H activation directed by a picolinamide (B142947) auxiliary attached to the amine is a well-established method for functionalizing C(sp³)-H bonds at the β and γ positions. In the case of this compound, this could potentially enable selective arylation, alkenylation, or acetoxylation of the C3 or C4 positions of the butane chain, depending on the specific ligand and reaction conditions employed.

Table 2: Potential Regioselective Reactions on the Butane Chain

| Position | Reaction Type | Catalyst/Directing Group | Potential Outcome |

| C3 (β-position) | C-H Arylation | Pd(II) / Picolinamide | Introduction of an aryl group at the C3 position. |

| C4 (γ-position) | C-H Acetoxylation | Pd(II) / Picolinamide | Installation of an acetoxy group at the C4 position. |

| C1 (δ-position) | C-H Silylation | Rh(I) / Bidentate Ligand | Introduction of a silyl (B83357) group, potentially influenced by the oxolane oxygen. |

Investigating Reaction Mechanisms through Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and designing new ones. A combination of kinetic analysis, spectroscopic monitoring, and computational modeling provides deep insights into the pathways of these complex reactions.

Transition State Analysis of Key Synthetic Steps

Transition state (TS) analysis, often performed through computational chemistry, is a powerful tool for understanding the energetics and geometries of the highest-energy points along a reaction coordinate. For a key synthetic step, such as the stereodetermining C-H activation event in a directed functionalization, identifying the transition state can explain the observed selectivity.

For example, in a palladium-catalyzed C-H arylation of the butane chain, there would be competing transition states for the activation of C-H bonds at the C3 and C4 positions. Computational analysis could reveal that the TS leading to C3 functionalization is lower in energy due to a more stable metallacyclic intermediate, thus explaining the observed regioselectivity. Factors such as steric hindrance from the oxolane ring and the specific conformation of the directing group would be critical components of such a model.

Computational Modeling for Mechanistic Insights

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for elucidating reaction mechanisms. For a molecule like this compound, DFT could be used to:

Predict Ground State Conformations: Determine the most stable three-dimensional structures of the reactant and key intermediates.

Map Reaction Energy Profiles: Calculate the energies of reactants, intermediates, transition states, and products to construct a complete energy profile for a proposed mechanism.

Elucidate the Role of the Catalyst: Model the interaction of the substrate with the catalyst and ligands to understand how the catalyst facilitates the reaction and controls selectivity.

Analyze Non-Covalent Interactions: Identify and quantify subtle non-covalent interactions, such as hydrogen bonds or dispersion forces, that can significantly influence the stability of transition states and thus the outcome of the reaction.

Table 3: Summary of Computational Approaches for Mechanistic Investigation

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Geometries and energies of intermediates and transition states; activation barriers. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Bonding | Nature and strength of chemical bonds and non-covalent interactions. |

| Molecular Dynamics (MD) | Conformational Sampling | Exploration of accessible conformations and dynamic behavior of the molecule. |

| Natural Bond Orbital (NBO) | Electronic Structure Analysis | Charge distribution, orbital interactions, and donor-acceptor relationships. |

By integrating these advanced synthetic and analytical methodologies, the full potential of this compound as a versatile chiral building block can be realized, paving the way for the efficient construction of complex molecular architectures.

Stereochemical Elucidation and Control Methodologies

Methodologies for Absolute and Relative Stereochemistry Determination

Determining the three-dimensional arrangement of atoms is accomplished through a suite of sophisticated analytical techniques. These methods provide definitive evidence of the spatial orientation at each chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating diastereomers, which possess distinct physical properties and, consequently, different NMR spectra. For enantiomers, which have identical spectra in achiral solvents, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is necessary to induce diastereomeric environments.

When a racemic mixture of 4-(Oxolan-2-yl)butan-2-amine is treated with a chiral solvating agent, transient diastereomeric complexes are formed. These complexes have different magnetic environments for the corresponding nuclei in each enantiomer, leading to separate signals in the NMR spectrum. For example, the protons adjacent to the amine and the stereocenter on the oxolane ring would be expected to show chemical shift non-equivalence.

Illustrative Data on NMR Chemical Shift Differentiation: The following table illustrates the expected principle of chemical shift splitting for the C2-H proton of the butane (B89635) chain in the (2R, 2'S) and (2S, 2'S) diastereomers upon interaction with a hypothetical chiral solvating agent.

| Diastereomer | Solvent | Chemical Shift (δ) of C2-H (ppm) |

| (2R, 2'S) | CDCl₃ | 3.15 |

| (2S, 2'S) | CDCl₃ | 3.15 |

| (2R, 2'S) | CDCl₃ + Chiral Solvating Agent | 3.18 |

| (2S, 2'S) | CDCl₃ + Chiral Solvating Agent | 3.22 |

Note: Data is hypothetical and for illustrative purposes only.

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can also be employed to determine the relative stereochemistry by measuring the spatial proximity of protons within the molecule.

Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are fundamental to assigning absolute configurations. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such methods.

The process involves measuring the experimental ECD or ORD spectrum of an enantiomerically pure sample of this compound. Concurrently, theoretical spectra for a known configuration (e.g., (2R, 2'R)) are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A direct comparison between the experimental spectrum and the calculated spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. The sign and intensity of Cotton effects in the ECD spectrum are particularly diagnostic for this comparison.

X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry. The primary methodological challenge for a liquid compound like this compound is to obtain a suitable single crystal.

This is typically achieved by converting the amine into a crystalline salt through reaction with a suitable acid. To determine the absolute configuration, a chiral acid of known stereochemistry is used, such as (R,R)-tartaric acid. The resulting diastereomeric salt is crystallized, and its structure is determined. The known configuration of the chiral acid serves as an internal reference, allowing for the unequivocal assignment of the stereocenters in the amine cation. The analysis of the diffraction data, particularly the Flack parameter, provides confirmation of the absolute configuration.

Chiral Resolution Techniques

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, this can be achieved through classical chemical methods or modern biocatalytic approaches.

This classical resolution technique leverages the different physical properties of diastereomers. The racemic amine is treated with an enantiomerically pure chiral acid, often referred to as a resolving agent, to form a pair of diastereomeric salts. libretexts.org

(rac)-4-(Oxolan-2-yl)butan-2-amine + (+)-Chiral Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

These diastereomeric salts possess different solubilities in a given solvent system. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution. After physical separation (e.g., filtration), the purified diastereomeric salt is treated with a base to neutralize the acid and liberate the enantiomerically enriched amine. The more soluble diastereomer can be recovered from the mother liquor.

Common Chiral Resolving Agents for Amines:

| Resolving Agent | Type |

| (R,R)-Tartaric Acid | Acid |

| (S,S)-Tartaric Acid | Acid |

| (R)-Mandelic Acid | Acid |

| (S)-Mandelic Acid | Acid |

| (1R)-(-)-Camphor-10-sulfonic acid | Acid |

| (1S)-(+)-Camphor-10-sulfonic acid | Acid |

Enzymatic kinetic resolution is a highly efficient and selective method for separating enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. researchgate.net

In a typical procedure for this compound, a lipase (B570770) is used to catalyze the acylation of the amine with an acyl donor (e.g., ethyl acetate). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

(rac)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated product (amide) and the unreacted enantiomer of the amine. These two compounds have significantly different chemical properties and can be easily separated using standard techniques like chromatography or extraction. This method can provide access to both enantiomers with high purity. nih.gov

Examples of Enzymes Used in Amine Resolution:

| Enzyme | Source |

| Lipase B from Candida antarctica (CALB) | Fungus |

| Lipase from Pseudomonas aeruginosa | Bacterium |

| Lipase from Candida rugosa (CRL) | Fungus |

| Porcine Pancreas Lipase (PPL) | Animal |

Stereochemical Purity Assessment Methodologies

Assessing the stereochemical purity of this compound is crucial for quality control and to ensure that the desired stereoisomer is the major component. Chiral HPLC and GC are the primary techniques for determining enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

The development of a robust chiral HPLC or GC method for this compound involves a systematic screening of various chiral stationary phases and mobile phase compositions to achieve optimal separation.

Chiral HPLC: A typical approach would involve screening a selection of polysaccharide-based columns with different mobile phases, often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution for basic analytes like this compound.

Interactive Data Table: Hypothetical Chiral HPLC Screening for this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) + 0.1% DEA | 0.8 | 2.1 |

| Cellulose tris(4-methylbenzoate) | Heptane/Isopropanol (95:5) + 0.1% DEA | 1.2 | 1.5 |

Chiral GC: For GC analysis, the amine functionality of this compound typically requires derivatization to improve its volatility and chromatographic behavior. Following derivatization, a chiral capillary column, often coated with a derivatized cyclodextrin, is used for separation. The temperature program of the GC oven is a critical parameter that is optimized to achieve the best resolution.

Derivatization plays a dual role in the stereochemical analysis of amines. It can be used to create diastereomers that can be separated on a non-chiral column, or to improve the chromatographic properties of the analyte for separation on a chiral column.

For the analysis of this compound, derivatization with a chiral derivatizing agent (CDA) can convert the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography (HPLC or GC). Commonly used CDAs for primary amines include Mosher's acid chloride (MTPA-Cl), 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), and O-Phthalaldehyde (OPA) in combination with a chiral thiol. nih.gov

Alternatively, achiral derivatization can be employed to enhance the volatility and reduce the polarity of the amine, making it more suitable for chiral GC analysis. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. The resulting derivatized enantiomers are then separated on a chiral stationary phase.

Interactive Data Table: Common Derivatization Reagents for Chiral Amine Analysis

| Derivatization Reagent | Type of Analysis | Resulting Derivative | Key Advantages |

| Mosher's Acid Chloride (MTPA-Cl) | Indirect (Diastereomer formation) | Amide | Well-established, often provides good separation. |

| Marfey's Reagent (FDAA) | Indirect (Diastereomer formation) | Amide | High reactivity, strong chromophore for UV detection. |

| OPA/Chiral Thiol | Indirect (Diastereomer formation) | Isoindole | Fluorescent derivative, high sensitivity. nih.gov |

| Trifluoroacetic Anhydride (TFAA) | Direct (on Chiral Column) | Trifluoroacetamide | Increases volatility for GC analysis. |

Computational and Theoretical Studies on 4 Oxolan 2 Yl Butan 2 Amine

Conformational Analysis and Energy Landscapes

The flexibility of both the oxolane ring and the butanamine side chain in 4-(Oxolan-2-yl)butan-2-amine gives rise to a complex potential energy surface with numerous possible conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial, as the biological activity and physical properties of the molecule are dictated by the most stable and accessible shapes it can adopt.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules. MM methods employ classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds—namely the C-C bonds of the butane (B89635) chain and the C-O bond connecting the side chain to the ring—a comprehensive map of the conformational landscape can be generated.

MD simulations build upon this by introducing the element of time, simulating the movement of atoms and the molecule's dynamic behavior. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule folds and flexes in a more realistic environment. These simulations can identify the most populated conformational states and the pathways for transitioning between them. For a molecule like this compound, key determinants of conformational preference would include the puckering of the tetrahydrofuran (B95107) ring (which typically adopts envelope or twist conformations) and the orientation of the amino group relative to the rest of the structure to minimize steric hindrance and optimize intramolecular interactions, such as potential hydrogen bonding.

Interactive Data Table: Representative Conformational Search Results from Molecular Mechanics

| Conformer ID | Dihedral Angle 1 (°C-C-C-N) | Dihedral Angle 2 (°O-C-C-C) | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | 60 (gauche) | 180 (anti) | Twist (T) | 0.00 |

| 2 | 180 (anti) | 180 (anti) | Envelope (E) | 0.85 |

| 3 | -60 (gauche) | 60 (gauche) | Twist (T) | 1.20 |

| 4 | 60 (gauche) | -60 (gauche) | Envelope (E) | 1.55 |

Note: The data presented in this table is illustrative and based on typical values obtained for similar molecules in molecular mechanics calculations. It serves to represent the expected conformational preferences.

Quantum Chemical Calculations of Stable Conformations

Following the broad exploration of the conformational space with MM and MD, quantum chemical calculations are employed to obtain more accurate energies and geometric parameters for the low-energy conformers identified. Density Functional Theory (DFT) is a commonly used method for this purpose, often with a functional like B3LYP and a basis set such as 6-31G* or larger.

These calculations would refine the structures of the most stable conformers of this compound. The results would likely show that the tetrahydrofuran ring prefers specific puckered forms, such as the envelope (E) or twist (T) conformations, influenced by the substitution pattern. For 2-substituted tetrahydrofurans, the substituent often prefers a pseudo-equatorial position to minimize steric interactions. The orientation of the butanamine side chain would be governed by a balance of steric repulsion and potential weak intramolecular hydrogen bonds between the amine group and the ether oxygen of the ring.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its reactivity. Theoretical methods provide a detailed picture of the electronic structure, allowing for the prediction of how this compound will interact with other chemical species.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals in this compound provide clues to its nucleophilic and electrophilic nature.

The HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its basic and nucleophilic character. The lone pair of electrons on the nitrogen is typically the most available for donation to an electrophile. The LUMO, on the other hand, would likely be distributed over the C-N and C-O antibonding orbitals, indicating potential sites for nucleophilic attack on the carbon atoms adjacent to the heteroatoms. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Interactive Data Table: Calculated Frontier Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the nitrogen lone pair |

| LUMO | 2.1 | Distributed over C-N and C-O antibonding orbitals |

| HOMO-LUMO Gap | 11.6 | Indicates high kinetic stability |

Note: These energy values are representative examples for aliphatic amines and ethers, calculated using DFT, and serve to illustrate the expected electronic properties.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule can be quantified through calculated atomic charges and visualized using molecular electrostatic potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing an intuitive guide to its reactive sites.

For this compound, the MEP map would show a region of negative electrostatic potential (typically colored red) around the nitrogen atom of the amine group and the oxygen atom of the oxolane ring, corresponding to the lone pairs of electrons. These are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the amine group and the hydrogen atoms on the carbon skeleton, indicating their susceptibility to interaction with nucleophiles or bases. This detailed charge distribution information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor binding.

Theoretical Studies on Reaction Pathways

Computational chemistry can be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. For this compound, several reaction pathways could be of interest.

Theoretical studies could investigate the protonation of the amine group, a fundamental acid-base reaction. By modeling the approach of a proton (or a hydronium ion) to the nitrogen atom, the thermodynamics and kinetics of this process can be quantified.

Another area of interest is the reactivity of the tetrahydrofuran ring. While generally stable, ethers can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids. nih.gov A theoretical investigation could model the mechanism of acid-catalyzed ring-opening of the oxolane moiety in this compound. This would involve protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. Such studies would provide valuable information on the stability of the compound and its potential degradation pathways. The activation barriers for these steps can be calculated to predict the feasibility of such reactions under different conditions.

Computational Elucidation of Mechanistic Steps

The elucidation of reaction mechanisms through computational methods involves a systematic investigation of the potential energy surface (PES) of a given reaction. This process allows for the identification of reactants, products, intermediates, and, most crucially, the transition states that connect them. Density Functional Theory (DFT) is a widely employed quantum mechanical method for such studies due to its favorable balance of accuracy and computational cost. acs.orgrsc.orgrsc.org

For reactions involving this compound, computational chemists can model various mechanistic possibilities. For instance, in an N-alkylation reaction, different pathways, such as SN1 versus SN2 mechanisms, can be computationally evaluated. The process typically involves:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. Reactants, intermediates, and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Transition State Searching: Algorithms are used to locate the saddle point on the PES that represents the transition state for a particular reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed links the intended species.

Energy Profile Construction: By calculating the relative energies of all the species along the reaction pathway, an energy profile can be constructed. The energy difference between the reactants and the highest energy transition state gives the activation energy, a critical factor in determining the reaction rate.

A hypothetical example of a computational study on the mechanism of a reaction involving this compound is the addition of the amine to a carbonyl compound. DFT calculations could be employed to investigate the energetics of the nucleophilic attack, proton transfer steps, and the formation of the final product. The influence of the oxolane ring on the reaction mechanism, for instance, through intramolecular hydrogen bonding in the transition state, could also be explored.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State 1 | Nucleophilic attack of the amine | +15.2 |

| Intermediate 1 | Zwitterionic adduct | -5.7 |

| Transition State 2 | Proton transfer | +8.9 |

| Product | Final adduct | -12.4 |

This table is illustrative and provides the type of data generated from computational studies on reaction mechanisms.

Prediction of Stereoselectivity in Reactions

This compound is a chiral molecule, possessing stereocenters that can influence the stereochemical outcome of its reactions. Computational chemistry is a powerful tool for predicting and understanding the origins of stereoselectivity, such as diastereoselectivity and enantioselectivity. nih.govresearchgate.net

The prediction of stereoselectivity relies on the comparison of the activation energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the relative free energies of the diastereomeric transition states. The lower the energy of a transition state, the faster the reaction pathway, and consequently, the more abundant the corresponding stereoisomer will be.

For a reaction involving this compound, computational models can be built for the transition states leading to all possible stereoisomeric products. By calculating and comparing the energies of these transition states, the major product can be predicted. This analysis can provide valuable insights into the factors controlling the stereoselectivity, such as:

Steric Hindrance: The spatial arrangement of substituents in the transition state can lead to steric clashes that destabilize certain stereoisomeric pathways.

Electronic Effects: The electronic interactions between orbitals in the transition state can favor one geometry over another.

Non-covalent Interactions: Hydrogen bonding, dipole-dipole interactions, and dispersion forces can play a crucial role in stabilizing specific transition state structures. rsc.org

For example, in the reaction of a prochiral ketone with this compound to form a chiral imine, there are two possible diastereomeric transition states. Computational analysis can reveal which of these is lower in energy and by how much, thus predicting the diastereomeric ratio of the product. The role of the oxolane oxygen in coordinating to a metal catalyst or in forming a hydrogen bond in the transition state can be explicitly modeled to understand its influence on stereocontrol.

Table 2: Hypothetical DFT-Calculated Transition State Energies and Predicted Diastereomeric Ratio for a Reaction of this compound

| Transition State | Stereoisomeric Product | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

| TS-A | Diastereomer A | 0.0 | >99:1 |

| TS-B | Diastereomer B | +2.5 |

This table is illustrative and demonstrates how computational data can be used to predict the stereochemical outcome of a reaction.

Advanced Analytical Methodologies for Characterization in Research Contexts

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (methodological principles)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition.

For 4-(Oxolan-2-yl)butan-2-amine (C₈H₁₇NO), HRMS is used to confirm the molecular formula by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with its calculated theoretical mass. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is gently ionized, minimizing in-source fragmentation and ensuring the molecular ion is the base peak.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides critical structural information through fragmentation analysis. The protonated molecule is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern is predictable based on the molecule's structure, with cleavage occurring at the weakest bonds and resulting in the most stable fragment ions. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a predominant fragmentation pathway.

Table 1: Theoretical HRMS Data and Plausible Fragmentation for this compound

| Ion | Chemical Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | Protonated Molecular Ion |

| Fragment 1 | C₆H₁₄N⁺ | 100.1121 | α-cleavage: Loss of C₂H₄ from the butyl chain |

| Fragment 2 | C₄H₈NO⁺ | 86.0600 | Cleavage of the bond between the butyl chain and the oxolane ring |

| Fragment 3 | C₄H₇O⁺ | 71.0491 | Oxolane ring fragment after cleavage |

Advanced NMR Spectroscopic Techniques (2D-NMR, Solid-State NMR for structural studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of atoms, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the butyl chain and separately within the oxolane ring.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive assignment of ¹H-¹³C one-bond connections.

Solid-State NMR (ssNMR) is employed to study the compound in its solid form, providing insights into its crystalline packing, conformation, and dynamics. nih.govwikipedia.org Because molecules in a solid are fixed in orientation, ssNMR spectra are much broader than their solution-state counterparts. emory.edumst.edu Techniques like Magic Angle Spinning (MAS) are used to average out these anisotropic interactions and produce high-resolution spectra. mpg.de ssNMR is particularly valuable for characterizing crystalline salts of the amine, studying polymorphism, and understanding intermolecular interactions within the crystal lattice.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations (Note: Chemical shifts are predictive and for illustrative purposes)

| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

|---|---|---|---|---|

| C1' (CH₃) | ~23 | ~1.1 | C2', C3' | H2' |

| C2' (CH-NH₂) | ~49 | ~3.0 | C1', C3', C4' | H1', H3'a, H3'b |

| C3' (CH₂) | ~38 | ~1.5 (a/b) | C1', C2', C4' | H2', H4'a, H4'b |

| C4' (CH₂) | ~30 | ~1.7 (a/b) | C2', C3', C2 | H3'a, H3'b, H2 |

| C2 (CH) | ~77 | ~3.8 | C4', C3, C5 | H4'a, H4'b, H3a, H3b |

| C3 (CH₂) | ~26 | ~1.9 (a/b) | C2, C4, C5 | H2, H4a, H4b |

| C4 (CH₂) | ~32 | ~1.6 (a/b) | C2, C3, C5 | H3a, H3b, H5a, H5b |

Chromatographic Techniques for Purity Profiling and Impurity Identification

HPLC-MS and GC-MS in Complex Mixture Analysis

Chromatographic methods are paramount for assessing the purity of this compound and for identifying any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique for analyzing non-volatile and thermally sensitive compounds. For aliphatic amines, reversed-phase chromatography is commonly used. nih.gov The amine's basicity can lead to poor peak shape on standard silica-based columns; therefore, columns with end-capping or the use of mobile phase additives (e.g., trifluoroacetic acid or formic acid) are often necessary to ensure symmetrical peaks. researchgate.net Coupling the HPLC to a mass spectrometer allows for the identification of impurities based on their m/z values, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution but is often challenging for primary amines due to their polarity and potential for interaction with the stationary phase. To overcome this, derivatization is frequently employed. jfda-online.com The primary amine group can be converted into a less polar, more volatile derivative, for instance, by acylation (e.g., with trifluoroacetic anhydride) or silylation. This not only improves chromatographic performance but can also lead to more characteristic fragmentation patterns in the mass spectrometer, aiding in impurity identification. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Since the carbon atom at the 2-position of the butyl chain is a stereocenter, this compound exists as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, fast, and green technique for chiral separations. wiley.comselvita.com

The methodology involves using a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chiraltech.comphenomenex.com The separation is achieved on a chiral stationary phase (CSP). For primary amines, polysaccharide-based or crown ether-derived CSPs have proven effective. wiley.com The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analysis times compared to traditional HPLC. tandfonline.com Acidic or basic additives are often included in the modifier to improve peak shape and resolution. tandfonline.com

Table 3: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Purpose |

| HPLC | C18 Reversed-Phase (2.1 x 100 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient) | MS (ESI+) | Purity profiling, non-volatile impurity identification |

| GC | DB-5ms (30 m x 0.25 mm) | Helium | MS (EI) | Analysis of volatile impurities (after derivatization) |

| SFC | Chiral Stationary Phase (e.g., Crownpak® CR-I (+)) | Supercritical CO₂ with Methanol + 0.8% TFA modifier | UV / MS | Enantiomeric purity determination and separation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to confirm the presence of key functional groups, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy : For this compound, IR spectroscopy is particularly useful for identifying the primary amine and the ether linkage. Primary amines exhibit a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes. openstax.orgwpmucdn.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The aliphatic C-N stretch appears in the 1020-1250 cm⁻¹ range. libretexts.org The prominent C-O-C stretching vibration of the tetrahydrofuran (B95107) ring is expected as a strong band, typically around 1070 cm⁻¹. ijrpc.comresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations of the alkyl chain and the ring structure will give rise to strong signals. Raman is particularly useful for analyzing bulk material and can be used to study solid-state forms and polymorphism. mdpi.comirb.hr

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 (two bands) | IR |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | IR |

| Aliphatic Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 (strong) | IR |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 | IR |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | IR, Raman |

X-ray Powder Diffraction and Single Crystal X-ray Diffraction for Solid-State Structure Elucidation (methodology and application scope)

X-ray diffraction techniques are the gold standard for elucidating the three-dimensional structure of molecules in the solid state.

X-ray Powder Diffraction (XRPD) : This technique is used on a polycrystalline or powdered sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. creative-biostructure.com XRPD is the primary tool for polymorph screening, as different crystalline forms of the same compound will produce distinct diffraction patterns. americanpharmaceuticalreview.comrigaku.com It is used to assess the crystallinity of a sample, identify the solid form, and can be used for quality control to ensure batch-to-batch consistency of a crystalline material, such as a salt of this compound. mdpi.comrigaku.com

Single Crystal X-ray Diffraction (SCXRD) : If a suitable single crystal of the compound (or a salt derivative) can be grown, SCXRD provides the most definitive structural information. springernature.comresearchgate.net This technique determines the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and the absolute configuration of stereocenters. nih.gov For this compound, an SCXRD experiment on an enantiomerically pure sample would unambiguously determine its 3D structure and confirm the R or S configuration at the chiral center. researchgate.net

Applications of 4 Oxolan 2 Yl Butan 2 Amine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis